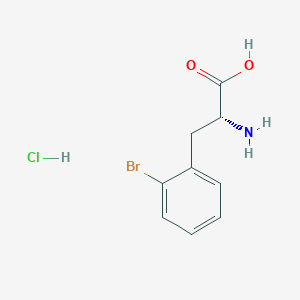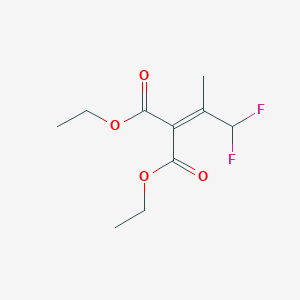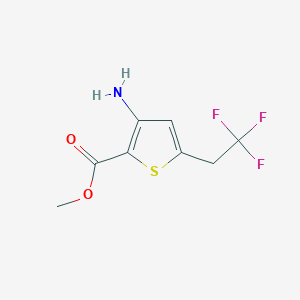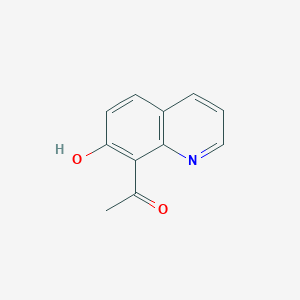
(2R)-2-amino-3-(2-bromophenyl)propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide (2R)-2-amino-3-(2-bromophényl)propanoïque chlorhydrate est un dérivé d'acide aminé chiral. Ce composé est intéressant en raison de ses applications potentielles dans divers domaines, notamment la chimie médicinale et la synthèse organique. La présence à la fois d'un groupe amino et d'un groupe bromophényle dans sa structure en fait un intermédiaire polyvalent pour la synthèse de molécules plus complexes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide (2R)-2-amino-3-(2-bromophényl)propanoïque chlorhydrate implique généralement les étapes suivantes :
Matière de départ : La synthèse commence par un précurseur approprié, tel que le 2-bromobenzaldéhyde.
Formation de l'intermédiaire : Le précurseur subit une série de réactions, y compris une condensation avec la glycine, pour former le composé intermédiaire.
Formation de chlorhydrate : L'intermédiaire est ensuite traité avec de l'acide chlorhydrique pour former le sel de chlorhydrate de l'acide (2R)-2-amino-3-(2-bromophényl)propanoïque.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Ces méthodes incluent souvent :
Catalyse : Utiliser des catalyseurs pour améliorer les vitesses de réaction.
Purification : Utiliser des techniques telles que la cristallisation ou la chromatographie pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
L'acide (2R)-2-amino-3-(2-bromophényl)propanoïque chlorhydrate peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres groupes fonctionnels à l'aide de réactions de substitution nucléophile.
Oxydation et réduction : Le groupe amino peut être oxydé ou réduit pour former différents dérivés.
Réactions de condensation : Le composé peut participer à des réactions de condensation pour former des liaisons peptidiques ou d'autres liaisons.
Réactifs et conditions courants
Substitution nucléophile : Les réactifs courants incluent l'hydroxyde de sodium ou le carbonate de potassium.
Oxydation : Réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut donner divers dérivés substitués, tandis que l'oxydation et la réduction peuvent produire différents analogues d'acides aminés.
Applications de recherche scientifique
L'acide (2R)-2-amino-3-(2-bromophényl)propanoïque chlorhydrate présente plusieurs applications de recherche scientifique :
Chimie médicinale : Il est utilisé comme intermédiaire dans la synthèse de composés pharmaceutiques.
Synthèse organique : Le composé sert de bloc de construction pour la synthèse de molécules plus complexes.
Études biologiques : Il est utilisé dans des études liées aux interactions enzymatiques et à la synthèse des protéines.
Applications industrielles : Le composé est utilisé dans la production de produits chimiques fins et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action de l'acide (2R)-2-amino-3-(2-bromophényl)propanoïque chlorhydrate implique son interaction avec des cibles moléculaires spécifiques. Le groupe amino peut former des liaisons hydrogène avec des enzymes ou des récepteurs, tandis que le groupe bromophényle peut participer à des interactions hydrophobes. Ces interactions peuvent moduler l'activité des enzymes ou des récepteurs, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
(2R)-2-amino-3-(2-bromophenyl)propanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme interactions and protein synthesis.
Industrial Applications: The compound is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (2R)-2-amino-3-(2-bromophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorhydrate d'acide (2R)-2-amino-3-(2-chlorophényl)propanoïque
- Chlorhydrate d'acide (2R)-2-amino-3-(2-fluorophényl)propanoïque
- Chlorhydrate d'acide (2R)-2-amino-3-(2-iodophényl)propanoïque
Unicité
L'unicité de l'acide (2R)-2-amino-3-(2-bromophényl)propanoïque chlorhydrate réside dans son groupe bromophényle spécifique, qui confère des profils de réactivité et d'interaction distincts par rapport à ses analogues chloro, fluoro et iodo. Cela le rend particulièrement précieux dans certaines applications synthétiques et médicinales.
Propriétés
Formule moléculaire |
C9H11BrClNO2 |
|---|---|
Poids moléculaire |
280.54 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(2-bromophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10BrNO2.ClH/c10-7-4-2-1-3-6(7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 |
Clé InChI |
BJVZGHXWILEJDD-DDWIOCJRSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C[C@H](C(=O)O)N)Br.Cl |
SMILES canonique |
C1=CC=C(C(=C1)CC(C(=O)O)N)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2Z)-2-[(dimethylamino)methylidene]-5,5-diethoxy-3-oxopentanoate](/img/structure/B11755528.png)




![5'-Bromospiro[cyclohexane-1,3'-indole]](/img/structure/B11755554.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine](/img/structure/B11755557.png)
![6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B11755561.png)
![Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate](/img/structure/B11755568.png)
![(2R,3aR,6aR)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B11755569.png)

![1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane](/img/structure/B11755590.png)
![(1S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B11755600.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755605.png)
